Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Description
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound featuring a fused thiophene-pyrrole core with a formyl (-CHO) group at the 3-position and an ethyl ester (-COOEt) at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science. The formyl group enables further functionalization via nucleophilic additions or condensations, while the ethyl ester enhances solubility in organic solvents .
Properties
IUPAC Name |
ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-14-10(13)7-3-8-9(11-7)6(4-12)5-15-8/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRIMYRECWHQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CS2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of a suitable precursor, such as a β-ketoester, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a sulfur-containing reagent.
Formylation: The formyl group is introduced using formylation reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in alcohols.
Substitution: Substitution reactions can occur at various positions on the thiophene and pyrrole rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Derivatives with different functional groups introduced at specific positions on the rings.
Scientific Research Applications
Organic Synthesis
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex heterocycles.
Key Reactions
- Oxidation : The formyl group can be oxidized to carboxylic acid.
- Reduction : The formyl group can be reduced to an alcohol.
- Electrophilic Substitution : The thiophene ring can undergo substitution reactions.
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets.
Case Studies
- Anticancer Activity : Research has shown that derivatives of thieno[3,2-b]pyrroles exhibit cytotoxic effects against cancer cell lines. For example, a study demonstrated that specific modifications to the ethyl 3-formyl derivative enhanced its activity against breast cancer cells.
- Antimicrobial Properties : A series of experiments indicated that ethyl 3-formyl derivatives possess significant antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.
Material Science
This compound is also being explored for its utility in materials science due to its electronic properties.
Applications in Material Development
- Organic Electronics : The compound's ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Insights
Studies have reported that incorporating ethyl 3-formyl into polymer matrices enhances charge transport properties, which is crucial for improving the efficiency of electronic devices.
Mechanism of Action
The mechanism by which Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas from evidence.
Key Observations:
- Substituent Position and Reactivity: Bromine at C2 (e.g., Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) facilitates cross-coupling reactions like Stille coupling, critical for constructing donor-acceptor semiconductors . Formylation at C3 (target compound) is less common than C2 (typical in Vilsmeier reactions), suggesting regioselective synthesis conditions or directing group effects .
- Ester Group Influence :
Key Observations:
- The target compound’s synthesis likely involves formylation of a pre-functionalized thieno-pyrrole core, contrasting with bromination or alkylation routes for analogs .
- High yields (>80%) are achievable for seleno and bromo derivatives, while formylation and thioacetylation require optimization .
Biological Activity
Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 223.25 g/mol
- CAS Number : 59958-27-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's formyl group can participate in nucleophilic addition reactions, while the thiophene and pyrrole rings can engage in π-π interactions with biological molecules. This structural versatility allows it to exhibit a range of biological effects.
Biological Activity Overview
- Antimicrobial Activity
- Studies have shown that compounds containing the thieno[3,2-b]pyrrole structure possess significant antimicrobial properties. For instance, derivatives of thieno[3,2-b]pyrrole have been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
- Anticancer Properties
- Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have demonstrated its potential to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Case Study 1: Anticancer Activity
A study focused on the cytotoxic effects of this compound on HepG2 (liver cancer) and MCF7 (breast cancer) cell lines. The compound was found to inhibit cell proliferation significantly at concentrations ranging from 50 µM to 200 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains, indicating strong antibacterial activity.
Research Findings Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 223.25 g/mol |
| CAS Number | 59958-27-9 |
| Antimicrobial MIC | 32 µg/mL |
| Cytotoxic Concentration | 50 - 200 µM |
Q & A
Q. What are the common synthetic routes for preparing Ethyl 3-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate?
The synthesis typically involves two key steps: (1) alkylation of the pyrrole nitrogen and (2) formylation at the 3-position.
- Alkylation : Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is treated with a benzyl halide (e.g., 4-chlorobenzyl bromide) in DMF using NaH as a base at 60°C, yielding the N-alkylated intermediate .
- Formylation : The Vilsmeier-Haack reaction is employed using DMF and POCl₃ to introduce the aldehyde group at the 3-position. Microwave irradiation has been shown to enhance reaction efficiency in similar systems .
Q. How is the compound characterized using spectroscopic methods?
- ¹H NMR : The formyl proton appears as a singlet at ~9.8–10.0 ppm. The ethyl ester group resonates as a quartet at ~4.3 ppm (CH₂) and a triplet at ~1.3 ppm (CH₃). Aromatic protons in the thienopyrrole ring appear between 7.0–8.5 ppm .
- ¹³C NMR : The carbonyl carbons (ester and formyl) are observed at ~160–170 ppm and ~190 ppm, respectively. The thiophene and pyrrole carbons resonate at 110–150 ppm .
Q. What purification techniques are recommended for intermediates?
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) effectively separates nitration byproducts and regioisomers .
- Recrystallization : Ethanol or toluene is used for final product purification, yielding crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do researchers address competing regioselectivity during nitration?
Nitration of the thienopyrrole core often leads to mixtures of 2- and 6-position isomers. Key strategies include:
- Pre-functionalization : Installing the formyl group before nitration directs nitration to the 2-position due to electronic effects .
- Reaction Optimization : Using HNO₃/H₂SO₄ at 0°C minimizes over-nitration. Isomeric mixtures are separable via silica gel chromatography .
Q. What role does this compound play in developing enzyme inhibitors?
this compound serves as a precursor for carboxamide derivatives targeting enzymes like KDM1A/LSD1, a histone demethylase. The aldehyde group is converted to a carboxamide via condensation with anilines, enabling structure-activity relationship (SAR) studies. X-ray crystallography of enzyme-inhibitor complexes guides optimization for submicromolar potency .
Q. How are computational methods applied to analyze reactivity and stability?
- DFT Studies : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the formyl group’s LUMO energy correlates with its reactivity in condensation reactions .
- Molecular Docking : Used to model interactions between thienopyrrole derivatives and enzyme active sites (e.g., KDM1A’s flavin-binding domain) .
Q. What strategies mitigate competing pathways in substitution reactions?
- Protecting Groups : Temporarily blocking the formyl group with acetals prevents unwanted side reactions during alkylation or nitration .
- Microwave Assistance : Reduces reaction time (e.g., from hours to minutes), minimizing decomposition. For example, microwave-assisted Vilsmeier-Haack formylation improves yields by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
